2-Methyl-2-nitropropyl phenylcarbamate
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Overview
Description
2-Methyl-2-nitropropyl phenylcarbamate is an organic compound with the molecular formula C11H14N2O4 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a phenyl group and a nitro-substituted propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitropropyl phenylcarbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 2-methyl-2-nitropropanol . This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Another method involves the use of dimethyl carbonate and aniline to produce methyl N-phenylcarbamate, which can then be further reacted to form this compound . This method is considered environmentally friendly as it avoids the use of toxic phosgene.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-nitropropyl phenylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as hydrogen gas (H) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br) or nitric acid (HNO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methyl-2-aminopropyl phenylcarbamate, while oxidation can produce 2-methyl-2-nitroso-propyl phenylcarbamate .
Scientific Research Applications
2-Methyl-2-nitropropyl phenylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methyl-2-nitropropyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propenyl phenylcarbamate: This compound has a similar structure but with a propenyl group instead of a nitropropyl group.
Methyl N-phenylcarbamate: This compound lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
Uniqueness
2-Methyl-2-nitropropyl phenylcarbamate is unique due to the presence of both a nitro group and a carbamate group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6328-95-6 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(2-methyl-2-nitropropyl) N-phenylcarbamate |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,13(15)16)8-17-10(14)12-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) |
InChI Key |
ILAKSNMRPQGCEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)NC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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